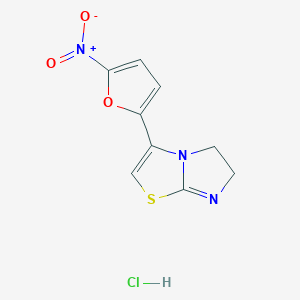
Furazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furazolium chloride is a synthetic organic compound with the molecular formula C₉H₈ClN₃O₃S and a molecular weight of 273.69 g/mol . It is a nitrofuran-derivative known for its antibacterial properties against both Gram-positive and Gram-negative pathogens . The compound was developed in the late 1960s by Eaton Laboratories and was tested for its efficacy against skin infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furazolium chloride typically involves the reaction of 5-nitrofuran-2-yl with 5,6-dihydroimidazo[2,1-b][1,3]thiazole under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as benzene or hexane, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Furazolium chloride undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Furazolium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The antibacterial activity of furazolium chloride is primarily due to its ability to interfere with bacterial DNA synthesis . The compound targets bacterial enzymes involved in DNA replication, leading to the inhibition of bacterial growth and proliferation . The nitrofuran moiety is crucial for its activity, as it undergoes reduction within the bacterial cell to form reactive intermediates that damage bacterial DNA .
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran-derivative with similar antibacterial properties.
Furazolidone: Known for its use in treating bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness of Furazolium Chloride: this compound stands out due to its specific structure, which allows for unique interactions with bacterial enzymes . Its ability to form reactive intermediates within bacterial cells makes it particularly effective against a broad spectrum of pathogens .
Properties
CAS No. |
5118-17-2 |
|---|---|
Molecular Formula |
C9H8ClN3O3S |
Molecular Weight |
273.70 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium;chloride |
InChI |
InChI=1S/C9H7N3O3S.ClH/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;/h1-2,5H,3-4H2;1H |
InChI Key |
FMPJXUZSXKJUQI-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(O3)[N+](=O)[O-].Cl |
Canonical SMILES |
C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].[Cl-] |
Synonyms |
furazolium chloride NF 963 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


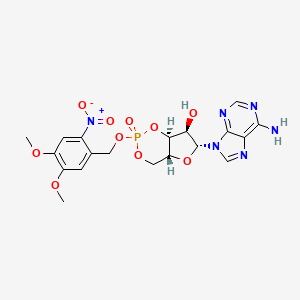
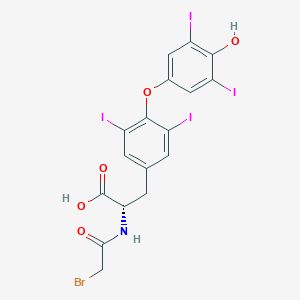

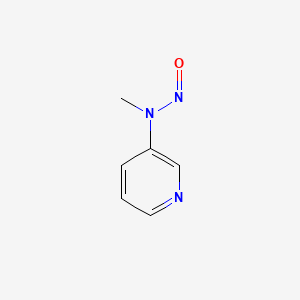
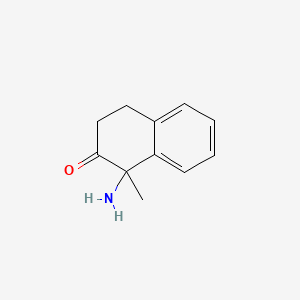
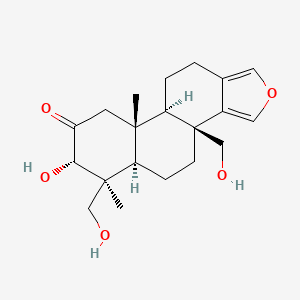
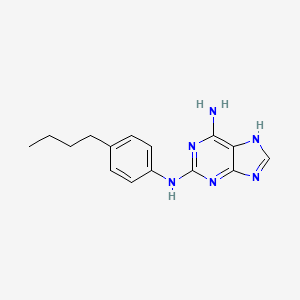

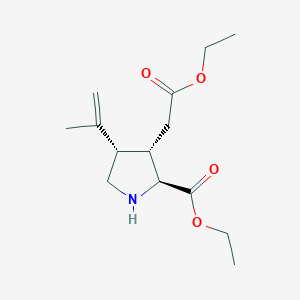
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)

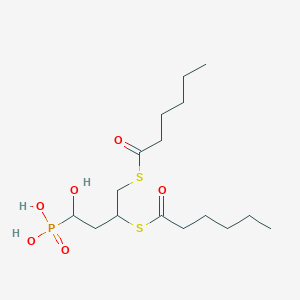
![5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1199823.png)
